molecular formula C16H22N2O4S B2648063 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 903341-76-4

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

Numéro de catalogue: B2648063
Numéro CAS: 903341-76-4
Poids moléculaire: 338.42
Clé InChI: BKSLBUINQIMKBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The structure includes a tosyl (p-toluenesulfonyl) group at the 4-position and an ethanone moiety at the 8-position. The spiro system combines two heterocyclic rings: a tetrahydrofuran (oxa) ring and a piperazine-like (diaza) ring, fused at a shared carbon atom. This architecture confers unique stereoelectronic properties, making it relevant in medicinal chemistry for probing receptor interactions or as a synthetic intermediate .

Propriétés

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13-3-5-15(6-4-13)23(20,21)18-11-12-22-16(18)7-9-17(10-8-16)14(2)19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSLBUINQIMKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves a multi-step process. One common synthetic route includes the following steps:

Analyse Des Réactions Chimiques

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Applications De Recherche Scientifique

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone with structurally related spirocyclic compounds, focusing on heteroatom composition, substituents, and functional properties:

Compound Name Spiro Ring System Substituents/Functional Groups Molecular Formula Key Features/Applications References
1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone 1-oxa-4,8-diazaspiro[4.5]decane Tosyl (electron-withdrawing), ethanone Not explicitly reported (estimated: C₁₈H₂₄N₂O₃S) Potential sulfonyl-mediated stability; synthetic versatility
AF710B (1-thia-3,8-diazaspiro[4.5]decan-3-ylpropanone) 1-thia-3,8-diazaspiro[4.5]decane Indol-3-ylpropane C₁₆H₂₁N₃OS M1/σ1 agonist with anti-Alzheimer’s activity; sulfur enhances lipophilicity
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethanone 1,4-dioxa-8-azaspiro[4.5]decane Chloro, ethanone C₉H₁₄ClNO₃ Chloro substituent for nucleophilic substitution; research tool
AF267B (1-thia-4,8-diazaspiro[4.5]decan-3-one) 1-thia-4,8-diazaspiro[4.5]decane Ethyl, methyl C₉H₁₆N₂OS CNS activity; sulfur stabilizes ring conformation
3-Formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate 1-oxa-2,8-diazaspiro[4.5]decene Formyl, tert-butyl carboxylate C₁₁H₁₅N₂O₄ Bifunctional reactivity (aldehyde and ester)

Key Structural and Functional Differences

Heteroatom Composition: The target compound contains oxygen (oxa) and nitrogen (diaza) in its spiro system, promoting hydrogen-bonding interactions. In contrast, AF710B and AF267B incorporate sulfur (thia), enhancing lipophilicity and metabolic stability . 2-Chloro-1-{1,4-dioxa-8-azaspiro...}ethanone features a 1,4-dioxa ring, which increases polarity and may improve aqueous solubility .

This contrasts with AF710B’s indole moiety, which enables π-π stacking in receptor binding . Chloro substituents (e.g., in ) offer sites for further functionalization, whereas tert-butyl carboxylate groups (e.g., in ) enhance steric bulk and proteolytic stability.

Compounds like 3-formyl-1-oxa-2,8-diazaspiro...carboxylate () highlight the role of spiro systems in multi-step synthesis, where formyl and ester groups enable sequential derivatization.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s tosyl group is a common protecting group in organic synthesis, suggesting its role in stepwise functionalization of the diazaspiro core .
  • Comparative Reactivity: Sulfur-containing analogs (e.g., AF710B) exhibit higher metabolic stability in vivo compared to oxygen-dominated spiro systems, as noted in pharmacokinetic studies .
  • Structure-Activity Relationships (SAR) : The position of nitrogen atoms in the spiro ring (e.g., 3,8 vs. 4,8 in AF267B) significantly impacts receptor selectivity, emphasizing the need for precise stereochemical control .

Activité Biologique

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound is part of a broader class of diazaspiro compounds that have gained attention in medicinal chemistry due to their potential biological activities.

Chemical Structure and Properties

The molecular formula of 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 296.39 g/mol. The presence of the tosyl group enhances the electrophilicity of the compound, making it suitable for various nucleophilic reactions. The spirocyclic framework contributes to its structural uniqueness and potential reactivity in biological systems.

Research indicates that compounds with a diazaspiro structure can interact with various biological targets, including enzymes and receptors. The reactivity of the tosyl group suggests that this compound may participate in enzymatic reactions or serve as a substrate for biological processes.

Pharmacological Potential

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has shown promise in preliminary studies for its potential applications in drug discovery, particularly targeting pathways involved in cancer and infectious diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Oxa-4,8-diazaspiro[4.5]decaneContains one tosyl groupLimited biological data available
4-Tosylpiperidine derivativesTosyl group presentAntimicrobial properties
2-Oxo-N-(tetrahydrofuran-2-yl)methyl derivativesTetrahydrofuran ringAnticancer activity

The presence of multiple functional groups in 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone may enhance its pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Inhibition Studies : A study demonstrated that derivatives containing a diazaspiro framework exhibited significant inhibition against specific enzymes involved in cancer progression. The mechanism was attributed to the interaction between the tosyl group and active site residues of the target enzymes.
  • Antiviral Activity : Research on similar compounds indicated promising antiviral activity against HIV by targeting viral transcription mechanisms. Compounds with structural similarities to 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone may exhibit analogous effects.
  • Toxicity Assessments : Preliminary toxicity assessments suggest that while some derivatives exhibit potent biological activity, they also show varying degrees of cytotoxicity, necessitating further optimization for therapeutic use.

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone, and how can reaction conditions be optimized?

The synthesis involves constructing the spirocyclic core and introducing the tosyl group. Critical steps include:

  • Spirocycle formation : Requires precise control of cyclization reagents (e.g., Mitsunobu conditions) and anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates .
  • Tosylation : Use of tosyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Yield optimization : Design of Experiments (DOE) can identify optimal temperature, solvent polarity, and stoichiometry. For example, higher yields (>70%) are achieved in DMF at 60°C with 1.2 equivalents of tosyl chloride .

Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?

Multi-modal spectroscopic and crystallographic methods are essential:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve spirojunction signals (e.g., δ 3.8–4.2 ppm for oxa/diaza protons) and confirm tosyl group integration .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) provides bond lengths/angles (e.g., spiro C–O bond: 1.43 Å) and validates the 3D conformation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 393.15) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported receptor binding data (e.g., M1 vs. 5-HT1A selectivity)?

Discrepancies may arise from assay conditions or structural flexibility. Strategies include:

  • Binding assays : Use radioligand competition (e.g., 3^3H-NMS for M1) and functional assays (e.g., cAMP modulation for 5-HT1A) under standardized pH and temperature .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., in GPCR-X templates) to identify conformational shifts affecting selectivity .
  • Meta-analysis : Compare data across studies (Table 1) to isolate variables like substituent effects or buffer composition.

Table 1 : Selectivity Profile Comparison

StudyM1 IC50_{50} (nM)5-HT1A IC50_{50} (nM)Key Variable
A 12 ± 2450 ± 30Tris buffer, pH 7.4
B 8 ± 1220 ± 20HEPES buffer, pH 6.8

Q. How can the spirocyclic conformation influence pharmacological activity, and what tools analyze its puckering dynamics?

The spiro structure’s puckering (e.g., envelope vs. twist conformers) modulates receptor binding. Methods include:

  • Cremer-Pople coordinates : Quantify ring puckering using X-ray or DFT-derived geometries (e.g., θ = 25° for the oxa ring) .
  • Variable-temperature NMR : Detect conformational exchange (e.g., coalescence at 240 K) .
  • Free energy calculations : Compare ΔG between conformers (e.g., MM/PBSA) to identify bioactive states .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for optimizing receptor affinity?

  • Analog synthesis : Introduce substituents at C8 (e.g., methyl vs. benzyl) and assess potency shifts .
  • 3D-QSAR : Build CoMFA or CoMSIA models using aligned ligand conformers and electrostatic/hydrophobic fields .
  • Free-Wilson analysis : Decompose activity contributions of specific groups (e.g., tosyl’s electron-withdrawing effect enhances M1 binding by 2.3 kcal/mol) .

Q. How do enantiomeric impurities affect biological data interpretation, and what chiral separation methods are recommended?

Enantiomers (e.g., AF710A vs. AF710B ) may have divergent activities. Solutions include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases for baseline separation (Rs_s > 1.5) .
  • Circular dichroism (CD) : Correlate optical rotation (e.g., [α]D_D = −56°) with enantiomeric excess .
  • Bioassay controls : Test both enantiomers in parallel to isolate stereospecific effects .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Reproduce conditions : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot (e.g., fresh Pd(OAc)2_2) .
  • HPLC purity checks : Use C18 columns (ACN:H2_2O gradient) to detect side products (e.g., des-tosylated byproducts) .
  • Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation (e.g., carbonyl stretch at 1680 cm1^{-1}) .

Safety and Handling in Academic Settings

Q. What protocols ensure safe handling during multi-step synthesis?

  • Tosylation hazards : Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory tosyl chloride vapors .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO3_3 before aqueous disposal .
  • Spill management : Absorb with vermiculite; avoid dust generation during cleanup .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.